4-(Methylthio)benzoyl chloride
Overview
Description
4-(Methylthio)benzoyl chloride is an important organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Methylthiobenzoyl chloride and has a molecular formula of C8H7ClOS.
Scientific Research Applications
Cellulose Modification : It's used in the synthesis of cellulose benzoates under homogeneous conditions in an ionic liquid. This method allows the synthesis of cellulose benzoates with varying degrees of substitution, useful in material science and chemistry (Zhang et al., 2009).
Organic Synthesis and Biological Activity : Plays a role in the synthesis of novel thiourea derivatives, which are then evaluated for antioxidant and cytotoxic potentials. This is significant in medicinal chemistry and pharmacology (Shoaib et al., 2017).
Liquid Crystal Technology : Used in the study of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, which have liquid-crystalline properties and are promising for optical switching applications (Jaworska et al., 2017).
Pharmaceutical Chemistry : Involved in the synthesis and bioactivity study of imidazole-thiones, which exhibit significant antibacterial activity. This shows its application in the development of new antibacterial agents (Saeed & Batool, 2007).
Catalysis and Chemical Synthesis : Used in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes to produce naphthalenes and anthracenes, important in organic synthesis and material science (Yasukawa et al., 2002).
Food Preservation and Polymer Science : Employed in the modification of ethylene acrylic acid film for antimicrobial activity, indicating its use in food preservation and packaging technologies (Matche, Kulkarni, & Raj, 2006).
Alzheimer's Disease Research : A component in the synthesis of β-amyloid aggregation inhibitors, contributing to Alzheimer's disease research (Choi et al., 2003).
Chemical Decomposition Studies : Investigated in the thermal decomposition of N,O-diacyl-N-t-butylhydroxylamines, which is relevant in the study of chemical decomposition and reaction mechanisms (Uchida & Kozuka, 1982).
Safety and Hazards
4-(Methylthio)benzoyl chloride is classified as a skin corrosive (Category 1B) and skin sensitizer (Category 1) . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . Safety precautions include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective clothing, and avoiding release to the environment .
properties
IUPAC Name |
4-methylsulfanylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEJPWILCQAQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162650 | |
Record name | 4-(Methylthio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1442-06-4 | |
Record name | 4-(Methylthio)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1442-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001442064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylthio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(methylthio)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Methylthio)benzoyl chloride in the synthesis of Enoximone?
A: this compound serves as a crucial building block in the synthesis of Enoximone []. The research paper describes a synthetic route where this compound undergoes a Friedel-Crafts acylation reaction with 4-methyl-1H-imidazol-2(3H)-one. This reaction leads to the formation of Enoximone.
Q2: What are the advantages of the synthetic process described in the research paper for Enoximone production using this compound?
A: The paper highlights several advantages of this particular synthetic route []:
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